[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is an organic compound that features a combination of a methoxyphenyl group and a pyrazolyl group connected through a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazole-5-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium iodide or thiourea in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophilic groups replacing the methoxy group.
Scientific Research Applications
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- [(2-methoxyphenyl)methyl][(1-methyl-1H-imidazol-5-yl)methyl]amine
- [(2-methoxyphenyl)methyl][(1-methyl-1H-triazol-5-yl)methyl]amine
- [(2-methoxyphenyl)methyl][(1-methyl-1H-thiazol-5-yl)methyl]amine
Uniqueness
[(2-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C13H17N3O/c1-16-12(7-8-15-16)10-14-9-11-5-3-4-6-13(11)17-2/h3-8,14H,9-10H2,1-2H3 |
InChI Key |
LUCVAZRNIBQRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=CC=C2OC |
Origin of Product |
United States |
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